molecular formula C21H21ClN4OS3 B12163681 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

Cat. No.: B12163681
M. Wt: 477.1 g/mol
InChI Key: VCHTULAAKMVXSJ-KSEXSDGBSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Chlorophenyl Group: The 2-chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate chlorophenyl derivatives.

    Formation of the Final Compound: The final compound can be synthesized by reacting the intermediate thiadiazole derivative with 4-propan-2-ylbenzaldehyde under Schiff base formation conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as acids or bases to accelerate the reaction.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are studied for their catalytic properties in organic reactions.

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to inhibit bacterial and fungal growth.

    Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes, making them candidates for drug development.

Medicine

    Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.

    Anticancer Agents: Investigated for their ability to inhibit cancer cell growth and induce apoptosis.

Industry

    Agriculture: Used as pesticides or herbicides due to their biological activity.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(Phenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide
  • 2-[[5-(2-Methylphenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

Uniqueness

  • Structural Features : The presence of the 2-chlorophenyl group and the 4-propan-2-ylphenyl group makes it unique compared to other thiadiazole derivatives.
  • Biological Activity : Its specific substituents may confer unique biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C21H21ClN4OS3

Molecular Weight

477.1 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21ClN4OS3/c1-14(2)16-9-7-15(8-10-16)11-23-24-19(27)13-29-21-26-25-20(30-21)28-12-17-5-3-4-6-18(17)22/h3-11,14H,12-13H2,1-2H3,(H,24,27)/b23-11-

InChI Key

VCHTULAAKMVXSJ-KSEXSDGBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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